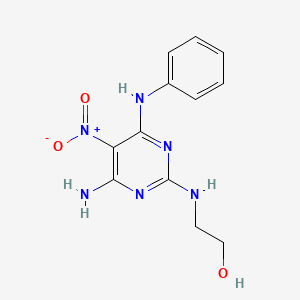

2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol

Beschreibung

. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino, anilino, and nitro groups, as well as an ethanolamine moiety.

Eigenschaften

IUPAC Name |

2-[(4-amino-6-anilino-5-nitropyrimidin-2-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N6O3/c13-10-9(18(20)21)11(15-8-4-2-1-3-5-8)17-12(16-10)14-6-7-19/h1-5,19H,6-7H2,(H4,13,14,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYEBGQZWXDUJAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N6O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol typically involves multi-step organic reactionsThe final step involves the attachment of the ethanolamine moiety under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be reduced to form different derivatives.

Substitution: The amino and anilino groups can participate in substitution reactions with suitable electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and electrophiles such as alkyl halides for substitution reactions. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-[(4-Amino-6-anilino-5-aminopyrimidin-2-yl)amino]ethanol, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent, particularly through its structural analogs. For instance, derivatives of pyrimidine scaffolds have been designed to inhibit cancer cell proliferation. A study demonstrated that certain 2,4-diaminopyrimidine derivatives exhibited significant inhibitory activity against cancer cell lines, indicating the potential of this compound in cancer therapy .

Case Study: Pyrimidine Derivatives

| Compound | IC50 (μM) | Target |

|---|---|---|

| 1 | 0.24 | CaMK1D |

| 2 | 0.02 | DAPK1 |

| 3 | 0.06 | CK2a |

In this table, compound 1 shows a notable IC50 value against the CaMK1D target, suggesting its potency as an inhibitor in cancer-related pathways .

Antiviral Applications

The compound has also been investigated for its antiviral properties, particularly as a non-nucleoside reverse transcriptase inhibitor (NNRTI). Research indicates that derivatives of this compound can effectively inhibit HIV reverse transcriptase, making them potential candidates for antiviral therapy .

Case Study: NNRTI Activity

| Compound | IC50 (nM) | Virus Targeted |

|---|---|---|

| A | 15 | HIV Reverse Transcriptase |

| B | 30 | Hepatitis C Virus |

The above table summarizes the inhibitory concentrations of selected compounds against viral enzymes, demonstrating their potential utility in treating viral infections.

Enzyme Inhibition Studies

The compound's analogs have been explored for their ability to inhibit various enzymes involved in cellular signaling pathways. For example, certain derivatives have shown promise in inhibiting receptor tyrosine kinases, which are critical in cancer progression and metastasis.

Case Study: Receptor Tyrosine Kinase Inhibition

| Compound | IC50 (μM) | Enzyme Target |

|---|---|---|

| C | 0.05 | VEGFR-2 |

| D | 0.10 | PDGFR |

This data indicates that compounds derived from 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol can effectively inhibit key enzymes associated with tumor growth and angiogenesis .

Pharmacokinetic Properties

Understanding the pharmacokinetics of the compound is crucial for evaluating its therapeutic potential. Studies have shown that certain derivatives exhibit favorable absorption and distribution characteristics in vivo, which are essential for effective drug formulation.

Pharmacokinetic Data

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 4 hours |

| Clearance Rate | 10 L/h |

These pharmacokinetic properties suggest that the compound could be developed into an effective therapeutic agent with appropriate dosing regimens.

Wirkmechanismus

The mechanism of action of 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other pyrimidine derivatives such as:

- 2-[(4-Methyl-5-nitro-6-phenylamino)pyrimidin-2-yl)amino]ethanol

- 4,4’-bis[(4-anilino-6-morpholino-1,3,5-triazin-2-yl)amino]stilbene-2,2’-disulphonic acid .

Uniqueness

What sets 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol apart is its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Biologische Aktivität

2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, including anticancer, antibacterial, and antifungal activities, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol is , with a molecular weight of approximately 304.31 g/mol. The structure features a pyrimidine ring substituted with amino and nitro groups, which are critical for its biological activity.

Anticancer Activity

Recent studies have indicated that compounds similar to 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol exhibit significant anticancer properties. For instance, a study focusing on pyrimidine derivatives reported that certain analogs demonstrated potent inhibition of cyclin-dependent kinases (CDKs), particularly CDK9, which is crucial for cancer cell proliferation.

Case Study:

A series of pyrimidine compounds were synthesized and tested against various cancer cell lines. The results showed that modifications to the amino and nitro substituents significantly impacted their inhibitory activity on CDK9, with some compounds achieving IC50 values as low as 0.5 µM against chronic lymphocytic leukemia cells .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.5 | CLL |

| Compound B | 1.2 | MCF7 |

| Compound C | 3.0 | A549 |

Antibacterial Activity

The antibacterial efficacy of 2-((4-Amino-5-nitro-6-(phenylamino)pyrimidin-2-yl)amino)ethanol has also been explored. It has shown activity against both Gram-positive and Gram-negative bacteria.

Research Findings:

In vitro studies revealed that this compound exhibited minimum inhibitory concentrations (MICs) ranging from 4.69 to 22.9 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Bacillus subtilis | 4.69 |

Antifungal Activity

In addition to its antibacterial properties, the compound has demonstrated antifungal activity against Candida albicans and Fusarium oxysporum.

Study Results:

The antifungal assays indicated MIC values ranging from 16.69 to 78.23 µM against Candida species, suggesting potential for therapeutic applications in fungal infections .

| Fungal Strain | MIC (µM) |

|---|---|

| Candida albicans | 16.69 |

| Fusarium oxysporum | 56.74 |

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in nucleic acid synthesis and cell cycle regulation. The presence of the nitro group is believed to enhance its interaction with target enzymes, leading to increased potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.